2-[2-chloro-5-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride
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Overview
Description
2-[2-chloro-5-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride is a chemical compound that features a trifluoromethyl group, a chloro group, and an amine group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of metal-based catalysts to facilitate the transfer of the trifluoromethyl group to the benzene ring . The reaction conditions often include the use of solvents such as toluene and the application of heat to drive the reaction to completion .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance reaction efficiency and yield. These methods allow for better control of reaction conditions, such as temperature and residence time, which are critical for achieving high yields and purity .
Chemical Reactions Analysis
Types of Reactions
2-[2-chloro-5-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
2-[2-chloro-5-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-[2-chloro-5-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to increased potency and specificity . The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(trifluoromethyl)phenylboronic acid: Similar in structure but with a boronic acid group instead of an amine group.
N-(2-chloro-5-(trifluoromethyl)phenyl)tetradecanamide: Features a longer alkyl chain and an amide group.
Uniqueness
2-[2-chloro-5-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride is unique due to the presence of the ethan-1-amine group, which imparts different chemical reactivity and biological activity compared to its analogs. This uniqueness makes it valuable for specific applications in pharmaceuticals and materials science .
Properties
CAS No. |
2639410-46-9 |
---|---|
Molecular Formula |
C9H10Cl2F3N |
Molecular Weight |
260.1 |
Purity |
95 |
Origin of Product |
United States |
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